molecular formula C9H10BrNO B1280865 N-(3-bromobenzyl)acetamide CAS No. 337535-82-7

N-(3-bromobenzyl)acetamide

Cat. No.: B1280865
CAS No.: 337535-82-7
M. Wt: 228.09 g/mol
InChI Key: UVPIDNMBEZYIIU-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)acetamide is an organic compound with the chemical formula C9H10BrNO. It is a colorless to pale yellow solid with a special odor. This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-bromobenzyl)acetamide is typically synthesized by reacting 3-bromobenzylamine with acetic anhydride. The process involves dissolving 3-bromobenzylamine in ethanol, gradually adding acetic anhydride, and allowing the reaction to proceed at an appropriate temperature and time. The product is then filtered and crystallized to obtain this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-bromobenzyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

N-(3-bromobenzyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N-(4-bromobenzyl)acetamide
  • N-(2-bromobenzyl)acetamide
  • N-(3-chlorobenzyl)acetamide

Comparison: N-(3-bromobenzyl)acetamide is unique due to the position of the bromine atom on the benzyl group, which influences its reactivity and interactions with other molecules. Compared to its analogs, such as N-(4-bromobenzyl)acetamide and N-(2-bromobenzyl)acetamide, the 3-bromo position provides distinct steric and electronic properties, affecting its chemical behavior and biological activity .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPIDNMBEZYIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479231
Record name N-(3-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337535-82-7
Record name N-(3-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzylamine hydrochloride (5.20 g) in pyridine (30 ml) was added acetic anhydride (3.2 ml) at 0° C. and the mixture was stirred at room temperature for 24 h. Water and ethyl acetate were added to the reaction mixture for partitioning, and the organic layer was washed with 1N hydrochloric acid, aqueous sodium hydrogen carbonate and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to give the title compound (4.00 g) as colorless needle crystals.
Quantity
5.2 g
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reactant
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3.2 mL
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Quantity
30 mL
Type
solvent
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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